molecular formula C26H19BrClNO3 B12038984 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

Cat. No.: B12038984
M. Wt: 508.8 g/mol
InChI Key: MVQNTDYPRXZLQC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 6-bromo-2-(3,4-dimethylphenyl)quinoline, and ethyl acetoacetate. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as piperidine or pyridine.

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.

    Esterification: Using acid chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Continuous flow reactors: For better control of reaction parameters.

    Purification techniques: Such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions.

    Reduction: Often performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Can result in various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the biological activity of quinoline derivatives.

    Medicine: Potential use in the development of drugs for treating diseases like cancer, malaria, and bacterial infections.

    Industry: As an intermediate in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 6-bromoquinoline-4-carboxylate
  • 2-(4-Chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate
  • 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is unique due to the presence of both 4-chlorophenyl and 3,4-dimethylphenyl groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C26H19BrClNO3

Molecular Weight

508.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19BrClNO3/c1-15-3-4-18(11-16(15)2)24-13-22(21-12-19(27)7-10-23(21)29-24)26(31)32-14-25(30)17-5-8-20(28)9-6-17/h3-13H,14H2,1-2H3

InChI Key

MVQNTDYPRXZLQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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